Antiproliferative agent-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

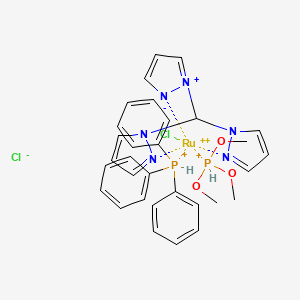

C31H36Cl2N6O3P2Ru+3 |

|---|---|

Molecular Weight |

774.6 g/mol |

IUPAC Name |

chlororuthenium(2+);1-[pyrazol-2-ium-1-id-2-yl(pyrazol-1-yl)methyl]pyrazole;trimethoxyphosphanium;triphenylphosphanium;chloride |

InChI |

InChI=1S/C18H15P.C10H10N6.C3H10O3P.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;1-4-7(5-2)6-3;;;/h1-15H;1-10H;7H,1-3H3;2*1H;/q;;+1;;;+3/p-1 |

InChI Key |

YFXTTYBERISDSK-UHFFFAOYSA-M |

Canonical SMILES |

CO[PH+](OC)OC.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=C[N-][N+](=C1)C(N2C=CC=N2)N3C=CC=N3.[Cl-].Cl[Ru+2] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Antiproliferative Agent-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Antiproliferative agent-11 (APA-11), a promising selective Ruthenium(II)-Tris-pyrazolylmethane complex. The following sections detail its cytotoxic efficacy, the core signaling pathways it modulates, and the experimental methodologies employed to characterize its activity.

Quantitative Efficacy Profile

This compound, also identified as compound 7 in foundational research, has demonstrated significant antiproliferative activity across a range of human cancer cell lines. The agent's potency is summarized by its half-maximal inhibitory concentration (IC50) values, as presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 6 |

| HeLa | Cervical Cancer | 10 |

| 518A2 | Melanoma | 6.8 |

| HCT116 | Colon Cancer | 6.7 |

| RD | Rhabdomyosarcoma | 6 |

| Table 1: IC50 values of this compound (compound 7) in various cancer cell lines.[1] |

Core Mechanism of Action: Disruption of Mitochondrial Calcium Homeostasis

The primary mechanism of action for this compound is the targeted disruption of mitochondrial calcium homeostasis.[2][3][4] The agent selectively accumulates within cancer cells and localizes to the mitochondria.[2][4] This accumulation leads to the inhibition of mitochondrial calcium intake, a critical process for normal cellular function and survival.[2][4] The disruption of calcium homeostasis within the mitochondria triggers a cascade of events culminating in apoptotic cell death.

Experimental Protocols

The following sections outline the key experimental methodologies used to characterize the antiproliferative activity and mechanism of action of this compound.

Synthesis of Ruthenium(II)-Tris-pyrazolylmethane Complexes

The synthesis of this compound (compound 7) and related complexes involves a multi-step process. A precursor, ruthenium-tris(pyrazolyl)methane complex 1, is first synthesized from commercial RuCl3·3H2O.[2] This is achieved through a two-step procedure optimized for high yield.[2] Subsequently, novel complexes, including compound 7, are afforded through the reaction of complex 1 with various organic molecules in boiling alcohol, resulting in yields ranging from 77–99%.[2][4]

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, HeLa, 518A2, HCT116, RD) and noncancerous cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mitochondrial Calcium Intake Assay

To confirm the mechanism of action, experiments to measure mitochondrial calcium intake are performed. This can be achieved using fluorescent calcium indicators that are targeted to the mitochondria.

-

Cell Loading: Cancer cells are loaded with a mitochondria-permeable calcium-sensitive fluorescent dye (e.g., Rhod-2 AM).

-

Compound Treatment: The cells are then treated with this compound.

-

Fluorescence Measurement: Changes in mitochondrial calcium levels are monitored over time using fluorescence microscopy or a plate reader. A decrease in the fluorescence signal upon stimulation of calcium influx would indicate inhibition of mitochondrial calcium uptake.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ruthenium(II)–Tris-pyrazolylmethane Complexes Inhibit Cancer Cell Growth by Disrupting Mitochondrial Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ruthenium(II)-Tris-pyrazolylmethane Complexes Inhibit Cancer Cell Growth by Disrupting Mitochondrial Calcium Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Antiproliferative Agent-11

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of a potent antiproliferative agent, designated as compound 11 in the scientific literature. This phenanthrene (B1679779) derivative has demonstrated significant and selective cytotoxic activity against human cancer cell lines, operating through the modulation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. This document provides a comprehensive overview of its antiproliferative efficacy, detailed experimental protocols for its synthesis and biological characterization, and visual representations of its mechanism of action and experimental workflows.

Introduction

The search for novel anticancer agents with high efficacy and selectivity remains a cornerstone of oncological research. A promising candidate, a phenanthrene derivative referred to as compound 11 , has been identified for its potent antiproliferative properties. This compound emerged from a study focused on novel amino and amido substituted phenanthrene and naphtho[2,1-b]thiophene (B14763065) derivatives. Notably, compound 11 exhibited pronounced and selective activity against HeLa (human cervical cancer) cells, with an IC50 value in the nanomolar range, while showing minimal cytotoxicity towards normal fibroblasts. This favorable therapeutic window underscores its potential as a lead compound for further drug development.

Discovery and Rationale

Compound 11 was developed as part of a broader investigation into the anticancer potential of phenanthrene and naphtho[2,1-b]thiophene scaffolds. The design strategy involved the introduction of amino and amido side chains to explore their influence on biological activity. Among the synthesized series, compounds bearing cyano groups, such as compound 11 , displayed particularly strong and selective antiproliferative effects, highlighting the importance of this functional group for its cytotoxic activity.

Synthesis of Antiproliferative Agent-11

The synthesis of compound 11 , a derivative of 2-cyano-N-(3-cyanophenanthren-9-yl)acetamide, is achieved through a multi-step process. While the specific details for the synthesis of the immediate precursor are based on established phenanthrene synthesis methodologies, the final step involves the reaction of an appropriate amino-phenanthrene derivative with a cyano-containing acylating agent. A generalized synthetic approach is outlined below.

Experimental Protocol: Synthesis of a Phenanthrene Carboxamide Derivative (General Procedure)

-

Preparation of the Phenanthrene Amine Precursor: The synthesis of the core phenanthrene structure can be achieved through various established methods, such as the Haworth or Bardhan-Sengupta synthesis[1][2]. Subsequent functional group manipulations, including nitration followed by reduction, would yield the corresponding amino-phenanthrene derivative.

-

Acylation Reaction:

-

To a solution of the amino-phenanthrene derivative in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), an equimolar amount of a cyano-containing acylating agent (e.g., 2-cyanoacetyl chloride or a related activated ester) is added dropwise at 0 °C.

-

A non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is included in the reaction mixture to neutralize the acid generated during the reaction.

-

The reaction mixture is stirred at room temperature for a specified period (typically 2-12 hours) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is washed sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure compound 11 . The structure and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Biological Activity and Data Presentation

Compound 11 has demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The following table summarizes the quantitative data on its efficacy.

| Compound | Cell Line | IC50 (µM) | Selectivity Notes | Reference |

| 11 | HeLa | 0.21 | Highly selective | |

| 11 | HepG2 | Data not specified, but showed pronounced activity | - | |

| 11 | Normal Fibroblasts | Almost non-cytotoxic | High selectivity for cancer cells | |

| 5-Fluorouracil | Various | - | Reference compound |

Table 1: Antiproliferative Activity of Compound 11

Experimental Protocols for Biological Evaluation

Antiproliferative Assay (MTT Assay)

The in vitro cytotoxicity of compound 11 was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, HepG2) and normal fibroblasts are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of compound 11 (e.g., from 0.01 µM to 100 µM). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the compound dilutions.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for HIF-1α Expression

The effect of compound 11 on the expression of HIF-1α was investigated by Western blot analysis.

Protocol:

-

Cell Treatment and Lysis: HeLa cells are treated with compound 11 at its IC50 concentration for a specified time. Both treated and untreated (control) cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for HIF-1α. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used.

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Densitometry Analysis: The intensity of the HIF-1α band is quantified and normalized to the loading control to determine the relative change in protein expression.

Visualizations: Signaling Pathways and Workflows

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway

The following diagram illustrates the general HIF-1α signaling pathway, which is a key target of this compound. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Under hypoxic conditions or in the presence of inhibitors like compound 11 , HIF-1α stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes involved in processes such as angiogenesis and cell survival.

Experimental Workflow for In Vitro Antiproliferative Drug Screening

The following diagram outlines the general workflow for screening potential antiproliferative agents like compound 11 in a laboratory setting.

Conclusion

This compound, a phenanthrene derivative, has been identified as a promising lead compound for the development of novel anticancer therapeutics. Its potent and selective cytotoxic activity against cancer cells, coupled with its mechanism of action involving the inhibition of the HIF-1α signaling pathway, warrants further investigation. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further studies to elucidate its full therapeutic potential and advance it through the preclinical pipeline.

References

Target Identification of Antiproliferative Agent-11 in Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a cornerstone of modern drug discovery, transforming our understanding of a compound's mechanism of action from a black box to a clear biological narrative. This technical guide provides a comprehensive overview of the methodologies employed to identify the cellular targets of a novel antiproliferative agent, exemplified here as "Antiproliferative Agent-11" (APA-11). For the purpose of this guide, we will use 3-Acetyl-11-keto-β-boswellic acid (AKBA), a well-documented antiproliferative compound, as a representative molecule for APA-11. This document details the experimental workflows, from initial quantitative assessment of antiproliferative activity to the precise identification of protein targets and elucidation of the signaling pathways involved. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of the scientific processes.

Quantitative Assessment of Antiproliferative Activity

The initial step in characterizing a novel antiproliferative agent is to quantify its efficacy across a panel of cancer cell lines. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the agent that reduces cell viability by 50%.

Table 1: Antiproliferative Activity (IC50) of APA-11 (AKBA) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| A549 | Non-Small Cell Lung Cancer | 11.52 µg/mL (~22.5 µM) | 24 |

| A549 | Non-Small Cell Lung Cancer | 9.03 µg/mL (~17.6 µM) | 48 |

| A549 | Non-Small Cell Lung Cancer | 7.41 µg/mL (~14.5 µM) | 72 |

| H460 | Non-Small Cell Lung Cancer | 63.08 µg/mL (~123 µM) | 24 |

| H460 | Non-Small Cell Lung Cancer | 33.25 µg/mL (~64.9 µM) | 48 |

| H460 | Non-Small Cell Lung Cancer | 22.3 µg/mL (~43.5 µM) | 72 |

| H1299 | Non-Small Cell Lung Cancer | 204.6 µg/mL (~399 µM) | 24 |

| H1299 | Non-Small Cell Lung Cancer | 31.62 µg/mL (~61.7 µM) | 48 |

| H1299 | Non-Small Cell Lung Cancer | 25.17 µg/mL (~49.1 µM) | 72 |

| PC-3 | Prostate Cancer | Not specified | 48 |

| 22RV1 | Prostate Cancer | Not specified | 48 |

| DU145 | Prostate Cancer | 25.28 | 24 |

| DU145 | Prostate Cancer | 16.50 | 48 |

Note: The conversion from µg/mL to µM for AKBA (Molecular Weight: 512.7 g/mol ) is approximated.

Experimental Protocols for Target Identification

The identification of the molecular targets of a small molecule like APA-11 (AKBA) is a multi-step process that typically involves affinity-based methods coupled with mass spectrometry for protein identification.

Experimental Workflow for Target Identification

The overall workflow for identifying the cellular targets of APA-11 is depicted below.

Detailed Methodologies

2.2.1. Affinity Chromatography (Pull-Down Assay)

This protocol outlines the steps for a pull-down assay using an immobilized small molecule as bait to capture its interacting proteins from a cell lysate.[1][2][3][4]

-

Materials:

-

APA-11 (AKBA) derivative with a reactive group for immobilization.

-

Affinity chromatography beads (e.g., NHS-activated sepharose, streptavidin beads if using a biotinylated derivative).

-

Cancer cell line of interest.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., high salt buffer, low pH buffer, or a solution of the free APA-11 compound).

-

Spin columns.

-

-

Protocol:

-

Immobilization of APA-11:

-

Synthesize a derivative of APA-11 with a linker arm and a reactive functional group (e.g., a primary amine or a biotin (B1667282) tag).

-

Covalently couple the APA-11 derivative to the affinity beads according to the manufacturer's instructions. Block any remaining active sites on the beads.

-

-

Preparation of Cell Lysate:

-

Culture the chosen cancer cells to a sufficient density.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate.

-

-

Affinity Purification:

-

Incubate the immobilized APA-11 beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate lysate with beads that have been blocked but not coupled with APA-11.

-

Collect the beads by centrifugation or using a magnetic rack.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using the chosen elution buffer.

-

Alternatively, proteins can be eluted by boiling the beads in SDS-PAGE sample buffer.

-

-

2.2.2. Mass Spectrometry for Protein Identification

The eluted proteins are identified using mass spectrometry.

-

Protocol:

-

SDS-PAGE and In-Gel Digestion:

-

Separate the eluted proteins by one-dimensional SDS-PAGE.

-

Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

-

Excise the protein bands of interest.

-

Destain the gel pieces and perform in-gel digestion with trypsin.

-

-

LC-MS/MS Analysis:

-

Extract the tryptic peptides from the gel pieces.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest to identify the proteins.

-

-

2.2.3. Western Blot for Target Validation

Western blotting is used to confirm the interaction of APA-11 with the identified target proteins and to investigate the effect of APA-11 on downstream signaling pathways.[5][6][7]

-

Protocol:

-

Sample Preparation:

-

Treat cancer cells with various concentrations of APA-11 for a specified time.

-

Lyse the cells and determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein or a protein in the signaling pathway of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Signaling Pathways Modulated by APA-11 (AKBA)

Studies have shown that AKBA exerts its antiproliferative effects by modulating several key signaling pathways, including the Notch and apoptosis pathways.

Inhibition of the Notch Signaling Pathway

The Notch signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in many cancers. AKBA has been shown to downregulate key components of the Notch signaling pathway.[8][9]

Induction of the Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including AKBA, function by inducing apoptosis in cancer cells. AKBA has been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[10][11][12][13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Pull-Down Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Acetyl-11-keto-β-boswellic acid (AKBA) induced antiproliferative effect by suppressing Notch signaling pathway and synergistic interaction with cisplatin against prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acetyl-11-Keto-β-Boswellic Acid Exerts the Anti-Cancer Effects via Cell Cycle Arrest, Apoptosis Induction and Autophagy Suppression in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

Unveiling the Structure-Activity Relationship of Novel Antiproliferative Agents: A Case Study on UC-112 Analogs

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of a promising class of antiproliferative agents, using the survivin inhibitor UC-112 and its analogs as a case study. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and optimization of novel anticancer therapeutics.

Introduction to UC-112 and its Analogs

The anti-apoptotic protein survivin is a member of the inhibitor of apoptosis (IAP) protein family and is highly expressed in most human cancers while being barely detectable in normal, differentiated adult tissues. Its overexpression is linked to cancer cell resistance to conventional therapies, metastatic progression, and poor patient outcomes. This differential expression makes survivin an attractive and promising target for the development of selective anticancer drugs.

UC-112 is a small molecule inhibitor that has been identified to effectively suppress cancer cell proliferation and selectively induce the degradation of survivin.[1] Extensive research has been conducted to modify the structure of UC-112 to improve its potency and explore the structure-activity relationships, leading to the synthesis of numerous analogs.[1][2] This guide will delve into the key findings of these SAR studies, providing a comprehensive overview of the structural modifications that influence the antiproliferative activity of this class of compounds.

Structure-Activity Relationship of UC-112 Analogs

The core structure of UC-112 consists of an 8-hydroxyquinoline (B1678124) scaffold. SAR studies have revealed that both the 8-hydroxyquinoline moiety and the pyrrolidine (B122466) group are crucial for maximal biological activity.[1] Modifications have been focused on the benzyloxy group of the parent compound.

Table 1: Antiproliferative Activity (IC50) of UC-112 and Key Analogs

| Compound | R Group (Modification on Benzyloxy Moiety) | A375 (Melanoma) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | NCI/ADR-RES (Ovarian, P-gp overexpressing) IC50 (µM) |

| UC-112 | Benzyloxy | 1.9 | 2.1 | >10 |

| 10f | Indole-5-yl | 0.4 | 0.6 | 0.5 |

| 10h | 2-Methylindole-5-yl | 0.3 | 0.5 | 0.4 |

| 10k | 2-Phenylindole-5-yl | 0.2 | 0.3 | 0.3 |

| 10n | N-Methylindole-5-yl | 0.5 | 0.7 | 0.6 |

| 6a | 3,4,5-trimethoxyphenyl | >10 | >10 | >10 |

| 6f | 4-(trifluoromethyl)phenyl | 2.5 | 3.1 | 2.8 |

Data compiled from published research.[1][2] The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

The SAR data clearly indicates that replacing the benzyloxy group with an indole (B1671886) moiety significantly enhances the antiproliferative activity.[1] Notably, analogs 10f , 10h , and 10k demonstrated sub-micromolar IC50 values against both melanoma (A375) and prostate cancer (PC-3) cell lines.[1] A remarkable finding is the potent activity of these indole analogs against the P-glycoprotein (P-gp) overexpressing multidrug-resistant cancer cell line (NCI/ADR-RES), suggesting their potential to overcome a common mechanism of chemotherapy resistance.[1]

Experimental Protocols

This section provides a detailed overview of the methodologies used for the synthesis and biological evaluation of UC-112 analogs.

3.1. General Synthesis of UC-112 Analogs

The synthesis of UC-112 analogs generally involves a multi-step process. A key reaction is the Mannich reaction to introduce the pyrrolidinylmethyl group onto the 8-hydroxyquinoline core. The various analogs are then synthesized by coupling different carboxylic acids with the aminomethylquinoline intermediate.

Example Protocol for the Synthesis of Indole-based Analogs (e.g., 10f):

-

Preparation of the 8-hydroxyquinoline intermediate: The starting 8-hydroxyquinoline is reacted with paraformaldehyde and pyrrolidine in ethanol (B145695) to yield 8-hydroxy-7-(pyrrolidin-1-ylmethyl)quinoline.[1]

-

Amine protection: The secondary amine of the pyrrolidine is protected, for example, with a Boc group.

-

Introduction of the aminomethyl group: The protected quinoline (B57606) is then subjected to a reaction to introduce an aminomethyl group at the 5-position.

-

Amide coupling: The resulting amine is coupled with the desired indole-5-carboxylic acid using a standard peptide coupling reagent such as HATU or EDC/HOBt in a suitable solvent like DMF.

-

Deprotection: The protecting group on the pyrrolidine nitrogen is removed to yield the final indole-based UC-112 analog.[1]

For detailed synthetic procedures and characterization data (NMR, HRMS), please refer to the primary literature.[2]

3.2. In Vitro Antiproliferative Assays

The antiproliferative activity of the synthesized compounds is typically evaluated using cell viability assays. The Sulforhodamine B (SRB) assay and the MTT assay are commonly employed methods.[3][4]

Sulforhodamine B (SRB) Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.[4]

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period, typically 72 hours.[5]

-

Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).[3]

-

Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution.[4]

-

Wash and Solubilization: Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris-base solution.[3]

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[3]

Visualizing the Research Workflow and Signaling Pathway

4.1. General Workflow for Structure-Activity Relationship Studies

The following diagram illustrates the typical workflow for conducting a structure-activity relationship study in drug discovery.

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

4.2. Proposed Signaling Pathway for UC-112 Analogs

UC-112 and its analogs exert their antiproliferative effects by selectively downregulating survivin. The inhibition of survivin disrupts its anti-apoptotic functions, leading to the activation of apoptosis.

Caption: Proposed mechanism of action for UC-112 analogs via survivin inhibition.

Conclusion

The structure-activity relationship studies of UC-112 analogs have successfully identified key structural features that govern their antiproliferative activity. The replacement of the benzyloxy moiety with an indole ring has proven to be a highly effective strategy for enhancing potency and overcoming multidrug resistance. This technical guide provides a comprehensive overview of the SAR, experimental methodologies, and proposed mechanism of action for this promising class of survivin inhibitors, offering valuable insights for the future design and development of novel anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of indole-based UC-112 analogs as potent and selective survivin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Antiproliferative Agent-11 (APA-11): A Technical Overview of its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antiproliferative Agent-11" (APA-11) as described in this document is a representative model compound. The data and mechanisms presented are a synthesis of findings from various published studies on different antiproliferative agents that induce cell cycle arrest. This guide is intended to provide a technical framework for understanding how such agents are studied and characterized.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs). In cancer, this regulation is often dysfunctional, leading to uncontrolled cell proliferation. Antiproliferative agents are compounds designed to interfere with this process, thereby inhibiting the growth of cancer cells. A common mechanism for these agents is the induction of cell cycle arrest at specific checkpoints, such as G1/S or G2/M, which can prevent damaged cells from dividing and may lead to apoptosis (programmed cell death).

This technical guide provides an in-depth overview of the effects of a model this compound (APA-11) on cell cycle progression. It details the molecular pathways affected, summarizes quantitative data, and provides protocols for key experimental procedures.

Mechanisms of APA-11-Induced Cell Cycle Arrest

APA-11 has been shown to induce cell cycle arrest through two primary mechanisms, depending on the cell type and experimental conditions: G1 phase arrest and G2/M phase arrest.

G1 Phase Arrest: The p53-p21 Pathway

In many cancer cell lines, APA-11 treatment leads to an accumulation of cells in the G1 phase of the cell cycle. This arrest is often mediated by the tumor suppressor protein p53 and its downstream target, the CDK inhibitor p21.

Upon cellular stress, such as that induced by APA-11, p53 is activated and transcriptionally upregulates the p21 gene.[1][2][3] The p21 protein then binds to and inhibits the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes.[3][4] The inhibition of these kinases prevents the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry and DNA replication.[5] This cascade effectively halts the cell cycle at the G1/S checkpoint.

G2/M Phase Arrest: Inhibition of the Mitotic Entry

In other cellular contexts, APA-11 can cause an arrest at the G2/M checkpoint, preventing cells from entering mitosis. This is primarily achieved by inhibiting the activity of the Cyclin B1-CDK1 complex, also known as the Maturation Promoting Factor (MPF).

The activation of the Cyclin B1-CDK1 complex is a critical step for entry into mitosis.[6] This complex is kept inactive during the G2 phase by inhibitory phosphorylations on CDK1, primarily by the Wee1 and Myt1 kinases.[7] For mitotic entry, the phosphatase Cdc25C removes these inhibitory phosphates.[7] APA-11 can induce G2/M arrest by:

-

Increasing the expression of Wee1 and Myt1 , which enhances the inhibitory phosphorylation of CDK1.

-

Decreasing the activity of Cdc25C , preventing the activation of the Cyclin B1-CDK1 complex.

-

Upregulating inhibitors like p21 , which can also bind to and inhibit the Cyclin B1-CDK1 complex.[6]

The net result is the accumulation of inactive Cyclin B1-CDK1, leading to a block in the G2/M transition.

Quantitative Data Summary

The antiproliferative effects of APA-11 have been quantified in various cancer cell lines. The following table summarizes representative data.

| Parameter | Cell Line | Value | Experimental Condition |

| IC50 | MCF-7 (Breast) | 10.5 µM | 48-hour treatment |

| A549 (Lung) | 15.2 µM | 48-hour treatment | |

| HCT116 (Colon) | 8.9 µM | 48-hour treatment | |

| Cell Cycle Distribution | HCT116 (Colon) | 24-hour treatment with 10 µM APA-11 | |

| % G1 Phase | 72.3% (vs 45.1% control) | ||

| % S Phase | 15.4% (vs 35.8% control) | ||

| % G2/M Phase | 12.3% (vs 19.1% control) | ||

| Cell Cycle Distribution | HeLa (Cervical) | 24-hour treatment with 20 µM APA-11 | |

| % G1 Phase | 30.1% (vs 33.5% control) | ||

| % S Phase | 22.7% (vs 40.2% control) | ||

| % G2/M Phase | 47.2% (vs 26.3% control) | ||

| Protein Expression Change | HCT116 (Colon) | 24-hour treatment with 10 µM APA-11 | |

| p53 | 3.5-fold increase | Western Blot | |

| p21 | 4.8-fold increase | Western Blot | |

| Cyclin D1 | 0.4-fold of control | Western Blot | |

| Protein Expression Change | HeLa (Cervical) | 24-hour treatment with 20 µM APA-11 | |

| Cyclin B1 | No significant change | Western Blot | |

| Phospho-CDK1 (Tyr15) | 2.9-fold increase | Western Blot |

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for the analysis of cell cycle distribution based on DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with APA-11 or vehicle control for the desired time.

-

Harvesting: Harvest cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Storage: Fixed cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 channel. Use appropriate software to deconvolute the DNA content histogram into G1, S, and G2/M phases.[8][9][10][11]

Western Blotting for Cell Cycle Proteins

This protocol is for detecting changes in the expression levels of key cell cycle regulatory proteins.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin B1, anti-CDK1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: After treatment with APA-11, wash cells with cold PBS and lyse with RIPA buffer.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification, with a loading control like GAPDH for normalization.[12][13][14][15]

Experimental Workflow Visualization

References

- 1. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p53 - Wikipedia [en.wikipedia.org]

- 4. p21 is necessary for the p53-mediated G1 arrest in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The G2-to-M transition from a phosphatase perspective: a new vision of the meiotic division - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Apoptotic Pathway Induced by Antiproliferative Agent-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative agent-11, chemically identified as (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide, is a novel synthetic compound demonstrating significant cytotoxic and antiproliferative activities in various human cancer cell lines.[1][2][3] This agent has been characterized as a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDACs 1, 2, and 8.[1] Its mechanism of action, especially in colorectal cancer (CRC) cells, involves the induction of cell cycle arrest and programmed cell death (apoptosis) through a multifaceted signaling cascade. This technical guide provides a comprehensive overview of the apoptotic pathway induced by this compound in human colorectal carcinoma HCT116 cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.

Quantitative Data Summary

The antiproliferative and pro-apoptotic effects of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound in Colorectal Cancer Cell Lines

| Cell Line | GI₅₀ (µM) | IC₅₀ (µM) |

| HCT116 (p53 wild-type) | 0.25 ± 0.03 | 0.58 ± 0.05 |

| HT-29 (p53 mutant) | 0.32 ± 0.02 | 0.71 ± 0.06 |

GI₅₀: Concentration for 50% growth inhibition. IC₅₀: Concentration for 50% inhibition of cell viability. Data represents mean ± S.D. from three independent experiments after 48 hours of treatment.[3]

Table 2: HDAC Inhibition by this compound in HCT116 Cells

| Compound | IC₅₀ (µM) for HDAC activity in nuclear extract |

| This compound | 9.21 ± 0.19 |

| SAHA (Vorinostat) | 157.73 ± 6.53 |

IC₅₀ values were determined using a fluorometric HDAC activity assay on nuclear extracts from HCT116 cells.[1][4]

Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

| Treatment (0.6 µM) | Sub-G1 (Apoptosis) % | G0/G1 Phase % | S Phase % | G2/M Phase % |

| Control (24h) | 2.1 | 55.4 | 18.2 | 24.3 |

| Agent-11 (6h) | 1.8 | 35.1 | 15.3 | 47.8 |

| Agent-11 (12h) | 3.5 | 28.7 | 12.9 | 54.9 |

| Agent-11 (24h) | 25.7 | 15.6 | 8.9 | 49.8 |

Cell cycle distribution was analyzed by flow cytometry after staining with propidium (B1200493) iodide.[1]

Core Signaling Pathway of Apoptosis Induction

This compound initiates apoptosis in HCT116 cells by inhibiting class I HDACs. This primary action leads to a cascade of downstream events culminating in programmed cell death. The pathway involves cell cycle arrest, modulation of pro- and anti-apoptotic proteins, and activation of caspases, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][2][3]

References

- 1. Molecular mechanisms underlying the antitumor activity of (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide in human colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In Vitro Cytotoxicity and Antiproliferative Mechanisms of a Novel Compound: Agent-11

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro cytotoxicity screening of Antiproliferative agent-11, a novel synthetic compound with promising anticancer properties. Detailed experimental protocols for key cytotoxicity and cell viability assays are presented, alongside a summary of its potent antiproliferative effects against a panel of human cancer cell lines. Furthermore, this document elucidates the proposed mechanism of action, involving the induction of apoptosis and cell cycle arrest through modulation of critical signaling pathways. All quantitative data are summarized for clarity, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding by researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel therapeutic agents with high efficacy and selectivity against cancer cells remain a critical focus in oncology research.[1] Antiproliferative agents that can induce cell death or inhibit cell growth in malignant cells are of particular interest.[2] Preliminary screenings have identified a novel compound, designated this compound, which has demonstrated significant growth inhibition across various cancer cell lines.

This document outlines the in vitro cytotoxic profile of Agent-11. Standardized assays were employed to quantify its effects on cell viability and membrane integrity. The data presented herein aims to provide a foundational understanding of the compound's potency and potential mechanisms, guiding further preclinical development.

Quantitative Cytotoxicity Profile

This compound was screened against a panel of human cancer cell lines representing different tumor types to determine its half-maximal inhibitory concentration (IC50). The results, summarized in Table 1, indicate a potent and selective cytotoxic effect.

Table 1: Antiproliferative Activity of Agent-11 against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| A549 | Lung Carcinoma | 8.5 ± 0.7 |

| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |

| HCT-116 | Colorectal Carcinoma | 6.8 ± 0.5 |

| HeLa | Cervical Adenocarcinoma | 10.1 ± 0.9 |

| DU145 | Prostate Carcinoma | 12.4 ± 1.1 |

| 184B5 | Normal Breast Epithelium | > 50 |

Data are presented as mean ± standard deviation from three independent experiments. The high IC50 value against the normal breast cell line 184B5 suggests a degree of selectivity for cancer cells.

Experimental Protocols

Detailed methodologies for the core in vitro assays used to characterize this compound are provided below.

Cell Culture and Compound Treatment

Human cancer cell lines (A549, MCF-7, HCT-116, HeLa, DU145) and the normal breast epithelial cell line (184B5) were cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in 96-well plates and allowed to attach for 24 hours before treatment with various concentrations of this compound.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Materials:

-

96-well cell culture plates

-

This compound stock solution

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of Agent-11 to the wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

-

96-well cell culture plates

-

This compound stock solution

-

Serum-free cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using serum-free medium for the treatment phase to avoid interference from LDH present in serum.

-

Sample Collection: After the 48-hour incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Proposed Mechanism of Action

Further investigations suggest that this compound exerts its cytotoxic effects by inducing apoptosis and causing cell cycle arrest at the G1 phase. This is achieved through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4]

Signaling Pathway Overview:

-

Inhibition: Agent-11 inhibits the Phosphoinositide 3-kinase (PI3K), preventing the phosphorylation of PIP2 to PIP3.

-

Downstream Effects: This blockage prevents the activation of AKT and subsequently mTOR, two key downstream kinases.

-

Cell Cycle Arrest: The inactivation of the PI3K/AKT pathway leads to an upregulation of the cell cycle inhibitor p21, causing the cells to arrest in the G1 phase.[5]

-

Apoptosis Induction: The pathway inhibition also results in a decreased level of the anti-apoptotic protein Bcl-2 and an increased level of the pro-apoptotic protein Bax.[6][7] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death (apoptosis).[5]

Conclusion and Future Directions

This compound demonstrates potent in vitro cytotoxicity against a range of human cancer cell lines, with a favorable selectivity index compared to normal epithelial cells. The mechanism of action appears to be mediated through the inhibition of the PI3K/AKT/mTOR pathway, leading to G1 cell cycle arrest and the induction of apoptosis.

These promising in vitro results warrant further investigation. Future studies should focus on comprehensive profiling using larger cell line panels, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological assessments to establish the compound's potential as a clinical candidate for cancer therapy.

References

- 1. Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antiproliferative and cell cycle arrest potentials of 3-O-acetyl-11-keto-β-boswellic acid against MCF-7 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Acetyl-11-keto-β-boswellic acid (AKBA) induced antiproliferative effect by suppressing Notch signaling pathway and synergistic interaction with cisplatin against prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary Investigation of Antiproliferative Agent-11 (APA-11) in HeLa Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary findings on the effects of Antiproliferative Agent-11 (APA-11), a novel Ruthenium(II)-Tris-pyrazolylmethane complex, on the human cervical cancer cell line, HeLa. This document outlines the cytotoxic and apoptotic effects of APA-11, details the experimental methodologies employed, and presents the data in a structured format for clarity and comparative analysis.

Introduction

This compound (APA-11) has been identified as a promising anti-cancer compound with selective cytotoxic activity against a panel of human cancer cell lines.[1][2] Preliminary studies have demonstrated its efficacy in inhibiting the proliferation of MCF-7 (breast cancer), 518A2 (melanoma), HCT116 (colon cancer), RD (rhabdomyosarcoma), and HeLa (cervical cancer) cells.[1][2] This guide focuses specifically on the initial characterization of APA-11's activity in HeLa cells, providing a foundation for further preclinical development.

Data Summary

The antiproliferative activity of APA-11 was assessed by determining its half-maximal inhibitory concentration (IC50) and its effect on key cellular processes such as apoptosis and cell cycle distribution.

Table 1: Cytotoxicity of this compound (APA-11) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 6 |

| HeLa | Cervical Adenocarcinoma | 10 |

| 518A2 | Melanoma | 6.8 |

| HCT116 | Colorectal Carcinoma | 6.7 |

| RD | Rhabdomyosarcoma | 6 |

Data represents the concentration of APA-11 required to inhibit cell growth by 50% after 72 hours of treatment.[1][2]

Table 2: Effect of APA-11 on Apoptosis Induction in HeLa Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| APA-11 | 10 | 15.4 ± 1.8 | 8.2 ± 1.1 | 23.6 ± 2.9 |

| APA-11 | 25 | 28.9 ± 2.5 | 17.6 ± 1.9 | 46.5 ± 4.4 |

HeLa cells were treated with APA-11 for 48 hours. Apoptosis was determined by Annexin V-FITC and Propidium (B1200493) Iodide staining followed by flow cytometry. Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Analysis of HeLa Cells Treated with APA-11

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 55.2 ± 3.1 | 28.7 ± 2.2 | 16.1 ± 1.9 |

| APA-11 | 10 | 68.4 ± 4.5 | 15.3 ± 1.7 | 16.3 ± 2.0 |

| APA-11 | 25 | 75.1 ± 5.2 | 8.6 ± 1.1 | 16.3 ± 2.4 |

HeLa cells were treated with APA-11 for 24 hours. Cell cycle distribution was analyzed by propidium iodide staining and flow cytometry. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Maintenance

HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Seeding: HeLa cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: Cells were treated with various concentrations of APA-11 (0-100 µM) for 72 hours.

-

MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

-

Seeding and Treatment: HeLa cells were seeded in 6-well plates at a density of 2 x 10⁵ cells per well, allowed to adhere, and then treated with APA-11 (10 µM and 25 µM) for 48 hours.

-

Cell Harvesting: Cells were harvested by trypsinization and washed twice with cold phosphate-buffered saline (PBS).

-

Staining: Cells were resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added according to the manufacturer's protocol and incubated for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry within one hour.

Cell Cycle Analysis

-

Seeding and Treatment: HeLa cells were seeded in 6-well plates and treated with APA-11 (10 µM and 25 µM) for 24 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells were washed with PBS and then incubated with a solution containing RNase A and propidium iodide for 30 minutes at 37°C in the dark.

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for APA-11 and the experimental workflows.

Caption: Proposed Mitochondria-Dependent Apoptotic Pathway Induced by APA-11.

Caption: Workflow for Investigating APA-11's Effects on HeLa Cells.

Discussion and Future Directions

The preliminary data indicate that this compound is a potent inhibitor of HeLa cell proliferation, with an IC50 value of 10 µM.[2] The mechanism of action appears to involve the induction of apoptosis and arrest of the cell cycle at the G0/G1 phase. The induction of apoptosis is concentration-dependent, as evidenced by the increase in both early and late apoptotic cell populations with higher concentrations of APA-11. The cell cycle arrest at the G0/G1 phase suggests that APA-11 may interfere with the cellular machinery responsible for progression into the DNA synthesis (S) phase.

Future investigations should focus on elucidating the precise molecular targets of APA-11. Based on findings in other cell lines suggesting a mitochondria-dependent mechanism, it would be prudent to investigate changes in mitochondrial membrane potential, the release of cytochrome c, and the activation of the caspase cascade in HeLa cells. Western blot analysis of key apoptotic and cell cycle regulatory proteins, such as Bax, Bcl-2, caspases, cyclins, and cyclin-dependent kinases, will be crucial in delineating the signaling pathways modulated by APA-11. Further studies in animal models are warranted to evaluate the in vivo efficacy and safety profile of this promising antiproliferative agent.

References

In-Depth Technical Guide: Initial Studies of Antiproliferative Agent-11 in MCF-7 Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies of Antiproliferative agent-11, a class of Ruthenium(II)-Tris-pyrazolylmethane complexes, in the MCF-7 human breast cancer cell line. This document details the quantitative data on the agent's antiproliferative activity, in-depth experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: Antiproliferative Activity

The antiproliferative effects of a series of Ruthenium(II)-Tris-pyrazolylmethane complexes, collectively referred to as this compound, were evaluated against the MCF-7 breast cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic potency.

| Compound | Ligand (L) | IC50 in MCF-7 (µM)[1][2] |

| 1 | PPh3 | 2.4 ± 0.6 |

| 2 | P(OMe)3 | 32 ± 4 |

| 3 | Pyridine | 38 ± 8 |

| 7 | 1,3,5-triaza-7-phosphaadamantane (PTA) | 6.0 ± 0.8 |

| 8 | 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) | 6.8 ± 0.9 |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to assess the efficacy and mechanism of action of this compound in MCF-7 cells.

MCF-7 Cell Culture

-

Cell Line: MCF-7 (ATCC HTB-22), human breast adenocarcinoma cell line.

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids (NEAA), and 1% Penicillin-Streptomycin. For studies investigating estrogen-related effects, phenol-red-free medium is recommended.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. The medium is renewed 2-3 times per week.

-

Subculturing: When cells reach 70-80% confluency, they are detached using a solution of 0.25% Trypsin-EDTA. The trypsin is neutralized with complete growth medium, and the cells are centrifuged, resuspended in fresh medium, and seeded into new flasks.

Synthesis of Ruthenium(II)-Tris-pyrazolylmethane Complexes

The synthesis of the parent complex, [RuCl(κ³-tpm)(PPh₃)₂]Cl (Compound 1 ), is achieved through a two-step process optimized from literature procedures.

-

Synthesis of the Precursor [RuCl₂(PPh₃)₃]: Ruthenium trichloride (B1173362) trihydrate is reacted with a methanolic solution of triphenylphosphine.

-

Synthesis of Compound 1: The precursor [RuCl₂(PPh₃)₃] is then reacted with tris(pyrazolyl)methane (tpm) in toluene, resulting in the desired product in high yield.

-

Synthesis of Analogues (Compounds 2-9): Compound 1 is reacted with a slight excess of the desired ligand (L) in refluxing ethanol (B145695) to yield the final complexes.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the Ruthenium(II)-Tris-pyrazolylmethane complexes and incubated for 72 hours.

-

MTT Addition: Following incubation, 20 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: MCF-7 cells are treated with the Ruthenium(II)-Tris-pyrazolylmethane complexes at their respective IC50 concentrations for 24 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added, and the cells are analyzed immediately by flow cytometry. FITC fluorescence (detecting Annexin V binding to externalized phosphatidylserine (B164497) in apoptotic cells) and PI fluorescence (detecting compromised cell membranes in late apoptotic/necrotic cells) are measured.

Cell Cycle Analysis

Cell cycle distribution is analyzed by flow cytometry after staining cellular DNA with propidium iodide.

-

Cell Treatment and Harvesting: MCF-7 cells are treated with the ruthenium complexes for 24 hours, harvested, and washed with PBS.

-

Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on their fluorescence intensity.

Mitochondrial Calcium Measurement

The effect of the ruthenium complexes on mitochondrial calcium homeostasis is a key aspect of their mechanism of action.

-

Cell Permeabilization: MCF-7 cells are permeabilized with a digitonin-based buffer to allow for the direct measurement of mitochondrial calcium uptake.

-

Fluorescent Probes: A membrane-impermeable calcium-sensitive fluorophore (e.g., Calcium Green-5N) is added to the permeabilized cells.

-

Calcium Addition: A known concentration of CaCl₂ is added to the cell suspension.

-

Fluorescence Monitoring: The extra-mitochondrial calcium concentration is monitored using a fluorometer. A decrease in fluorescence indicates the uptake of calcium by the mitochondria. The effect of the ruthenium complexes on this uptake is then measured.

Visualizations

The following diagrams illustrate the synthesis workflow, experimental procedures, and the proposed signaling pathway for this compound in MCF-7 cells.

References

Antiproliferative Agent-11 (APA-11): A Novel Modulator of the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Antiproliferative Agent-11 (APA-11) is a novel, first-in-class small molecule inhibitor designed to selectively target key oncogenic pathways while concurrently remodeling the tumor microenvironment (TME). This document provides a comprehensive overview of the preclinical data and mechanism of action for APA-11. In preclinical models, APA-11 has demonstrated potent antiproliferative activity across a range of cancer cell lines and significant tumor growth inhibition in vivo. Mechanistically, APA-11 inhibits the aberrant PI3K/Akt signaling cascade, a central pathway driving tumor cell proliferation and survival. Furthermore, APA-11 uniquely modulates the TME by promoting the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype. This dual-action approach—direct tumor cell targeting and immune stimulation—positions APA-11 as a promising candidate for further oncological development. This guide summarizes the key quantitative findings, details the experimental protocols used in its evaluation, and illustrates its core mechanisms through detailed diagrams.

Mechanism of Action: Dual-Axis Targeting

APA-11's primary mechanism of action is the targeted inhibition of Phosphoinositide 3-kinase (PI3K), a critical node in a signaling pathway frequently dysregulated in human cancers. By blocking PI3K, APA-11 prevents the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis in tumor cells. Concurrently, APA-11 has been shown to influence the phenotype of tumor-associated macrophages (TAMs), reducing the expression of M2-associated markers (like CD206) and upregulating M1-associated markers (like iNOS), thereby shifting the TME from an immunosuppressive to an anti-tumor state.

Preclinical Efficacy: Quantitative Summary

The efficacy of APA-11 was evaluated through a series of in vitro and in vivo studies. The data demonstrates potent cytotoxic effects and significant anti-tumor activity.

In Vitro Cytotoxicity

APA-11 was tested against a panel of human cancer cell lines to determine its half-maximal inhibitory concentration (IC50). Cells were treated with increasing concentrations of APA-11 for 72 hours.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 150 |

| MCF-7 | Breast Adenocarcinoma | 210 |

| U-87 MG | Glioblastoma | 125 |

| PANC-1 | Pancreatic Carcinoma | 350 |

Table 1: In vitro cytotoxicity (IC50) of APA-11 against various human cancer cell lines.

In Vivo Tumor Growth Inhibition

A syngeneic mouse model (MC-38 colorectal cancer) was used to assess the in vivo efficacy of APA-11. Tumor-bearing mice were treated with APA-11 (25 mg/kg, daily) or vehicle control for 14 days.

| Treatment Group | N | Mean Tumor Volume at Day 14 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | 8 | 1250 ± 150 | - |

| APA-11 (25 mg/kg) | 8 | 480 ± 95 | 61.6 |

Table 2: In vivo efficacy of APA-11 in the MC-38 syngeneic mouse model.

Tumor Microenvironment Modulation

Tumors from the in vivo study were harvested and analyzed by immunohistochemistry (IHC) to quantify changes in key immune cell populations.

| Marker | Cell Type | Vehicle Control (Cells/mm²) | APA-11 Treated (Cells/mm²) | Fold Change |

| iNOS | M1 Macrophages | 85 ± 15 | 250 ± 30 | +2.94 |

| CD206 | M2 Macrophages | 310 ± 40 | 120 ± 25 | -2.58 |

| CD8 | Cytotoxic T-cells | 110 ± 20 | 290 ± 35 | +2.64 |

Table 3: Quantification of immune cell populations in the TME following APA-11 treatment.

Key Experimental Protocols

Detailed methodologies for the principal experiments are provided below to ensure reproducibility and transparency.

Protocol: In Vitro Cell Viability (MTT Assay)

-

Cell Seeding: Plate cancer cells (A549, MCF-7, U-87 MG, PANC-1) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of APA-11 in complete culture medium. Aspirate the old medium from the wells and add 100 µL of the APA-11 dilutions (ranging from 1 nM to 100 µM). Include vehicle-only wells as a control.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol: Syngeneic Mouse Tumor Model Study

-

Animal Model: Use 6-8 week old female C57BL/6 mice.

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 MC-38 cells in 100 µL of PBS into the right flank of each mouse.

-

Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 80-100 mm³, randomize mice into two groups (n=8 per group): Vehicle Control and APA-11.

-

Dosing: Administer APA-11 (25 mg/kg) or vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) daily via oral gavage.

-

Monitoring: Measure tumor volume and body weight every two days for 14 days.

-

Endpoint: At day 14, euthanize the mice and harvest tumors for further analysis (e.g., IHC).

-

Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.

Protocol: Immunohistochemistry (IHC) Analysis

-

Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin for 24 hours, then embed in paraffin (B1166041). Section the paraffin blocks into 5 µm slices.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with 5% goat serum.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies (e.g., anti-iNOS, anti-CD206, anti-CD8).

-

Secondary Antibody & Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a DAB substrate kit, which produces a brown precipitate.

-

Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.

-

Imaging & Quantification: Acquire images using a brightfield microscope. Quantify the number of positive cells per unit area (cells/mm²) using automated image analysis software.

Logical Framework: From Treatment to Effect

The preclinical data supports a clear logical relationship between the administration of APA-11 and the observed anti-tumor outcomes. The process begins with the systemic delivery of the agent, leading to direct and indirect effects on the tumor that culminate in reduced tumor burden.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a novel, dual mechanism of action that addresses both the tumor cell itself and its supportive microenvironment. The preclinical data presented herein demonstrates potent in vitro and in vivo activity, highlighted by significant tumor growth inhibition and a favorable shift in the TME's immune profile. The inhibition of the PI3K/Akt pathway combined with the repolarization of immunosuppressive M2 macrophages creates a synergistic anti-tumor effect.

Future work will focus on comprehensive IND-enabling studies, including formal toxicology and safety pharmacology assessments. Further investigation into combination therapies, particularly with immune checkpoint inhibitors, is warranted to explore potential synergistic effects and overcome mechanisms of resistance. The data strongly supports the continued development of APA-11 as a next-generation oncology therapeutic.

The Potential of Antiproliferative Agent-11 (APA-11) as a Novel Anticancer Therapeutic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Antiproliferative Agent-11 (APA-11), a promising natural compound with significant potential in oncology. APA-11, identified as a key bioactive molecule, has demonstrated potent antiproliferative and pro-apoptotic activities in preclinical models of breast cancer. This document details the quantitative efficacy of APA-11, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action through signaling pathway diagrams. The data presented herein supports the continued investigation of APA-11 as a novel therapeutic agent for cancer treatment.

Introduction